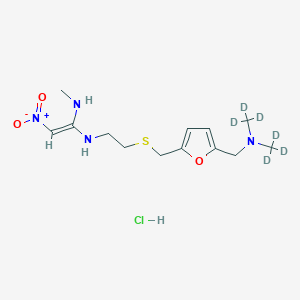

Ranitidine-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ranitidine-d6 Hydrochloride is an internal standard for the quantification of ranitidine . It is a histamine H2 receptor antagonist . It reverses histamine-induced relaxation of isolated rat uterine horn as well as histamine-induced increases in contraction frequency in isolated guinea pig right atrium .

Molecular Structure Analysis

The molecular formula of Ranitidine-d6 Hydrochloride is C13H17D6ClN4O3S . Its average mass is 356.902 Da and its mono-isotopic mass is 356.155609 Da .Physical And Chemical Properties Analysis

Ranitidine-d6 Hydrochloride is a solid substance . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . Its λmax is at 231, 326 nm .Wissenschaftliche Forschungsanwendungen

Treatment of Gastric Ulcer

Ranitidine Hydrochloride has been used in the treatment of gastric ulcers . It has been formulated into gastro retentive floating microspheres to prolong its release in the stomach . This formulation improves the bioavailability of the drug and enhances patient compliance .

Gastro-Retentive Drug Delivery System

Ranitidine HCl, due to its short biological half-life, low bioavailability, and narrow absorption window, is an ideal candidate for a gastro-retentive drug delivery system (GRDDS) . A controlled release with an optimum retentive formulation in the upper stomach would be an ideal formulation for this drug .

Formulation into Floating Microspheres

The drug has been formulated into floating microspheres using different carrier ratios . These microspheres have been evaluated for their relevant parameters, and it was found that the surface morphology of the microspheres was discrete, spherical in shape with a rough outer surface, and showed free-flowing properties .

Formulation into Bioadhesive and Swellable Matrix Tablets

Ranitidine HCl has been formulated into floating, bioadhesive, and swellable matrix tablets . These tablets were prepared using a combination of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC) as release retarding polymers .

Inhibition of Histamine-Induced Relaxation

Ranitidine reverses histamine-induced relaxation of isolated rat uterine horn . This suggests its potential use in research related to histamine-induced physiological responses .

Inhibition of Gastric Acid Secretion

Ranitidine inhibits histamine-and pentagastrin-induced gastric acid secretion in a dose-dependent manner in anesthetized rats . This property makes it useful in research related to gastric acid secretion and related disorders .

Wirkmechanismus

Target of Action

Ranitidine-d6 Hydrochloride, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of Ranitidine are the histamine H2 receptors found in the gastric parietal cells in the stomach .

Mode of Action

Ranitidine works by competitively and reversibly inhibiting the action of histamine at the histamine H2 receptors . This inhibition prevents the normal and meal-stimulated secretion of gastric acid .

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranitidine-d6 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)